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Introduction
2-Amino-N-(quinolin-8-yl)benzenesulfonamide, also known by its synonym QBS, is a

heterocyclic organic compound belonging to the quinoline-benzenesulfonamide hybrid family.

This class of molecules is of significant interest in medicinal chemistry and drug development

due to the proven biological activities of both the quinoline and benzenesulfonamide scaffolds.

This compound, in particular, has been identified as a biologically active agent, notably as an

apoptosis inducer that causes cell cycle arrest at the G2 phase and as a potent inhibitor of the

nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide. It includes a summary of known

quantitative data, detailed experimental protocols for determining key properties, and a

visualization of its role in inhibiting a critical cellular signaling pathway.

Physicochemical Properties
The following table summarizes the key physicochemical identifiers and properties for 2-Amino-

N-(quinolin-8-yl)benzenesulfonamide. It should be noted that while computational data is

available, specific experimental values for properties such as melting point, aqueous solubility,
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and pKa are not readily available in public domain literature, highlighting a gap for future

characterization studies.

Property Value Source

IUPAC Name
2-amino-N-quinolin-8-

ylbenzenesulfonamide
PubChem[4]

Synonyms QBS Santa Cruz Biotechnology[1]

CAS Number 16082-64-7 Sigma-Aldrich, PubChem[4]

Molecular Formula C₁₅H₁₃N₃O₂S
Santa Cruz Biotechnology,

PubChem[1][4]

Molecular Weight 299.35 g/mol Sigma-Aldrich, PubChem[4]

Physical Form Solid Sigma-Aldrich

Purity ≥98% (by HPLC) Sigma-Aldrich

logP (Octanol/Water) 1.6 (Computed) PubChem[4]

Melting Point Data not available N/A

Aqueous Solubility Data not available N/A

pKa Data not available N/A

Experimental Protocols for Physicochemical
Characterization
A general workflow for the full physicochemical characterization of a synthesized compound

like 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is outlined below.
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Physicochemical Characterization Workflow.

Melting Point Determination (Capillary Method)
This protocol determines the temperature range over which the solid compound transitions to a

liquid. A sharp, defined melting range is a key indicator of purity.

Sample Preparation: A small amount of the dry, crystalline 2-Amino-N-(quinolin-8-

yl)benzenesulfonamide is finely powdered. The open end of a glass capillary tube is tapped

into the powder until a small amount (2-3 mm in height) of packed sample is collected at the

sealed end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or

Thiele tube) alongside a calibrated thermometer.

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the

temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes a clear liquid (T2) are recorded.

Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this

range is typically narrow (0.5-1.0 °C).

Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, measuring the

concentration of a saturated solution at equilibrium.

Preparation: An excess amount of solid 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is

added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-

buffered saline, pH 7.4).

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or water

bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure

equilibrium is reached between the solid and dissolved compound.

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated

solution is then carefully separated from the excess solid by filtration (using a low-binding

filter, e.g., 0.22 µm PVDF) or centrifugation.

Quantification: The concentration of the compound in the clear, saturated filtrate or

supernatant is determined using a validated analytical method, typically UV-Vis spectroscopy

or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

Reporting: The solubility is reported in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)
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The pKa, or acid dissociation constant, is crucial as it determines the charge state of a

molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent

mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known

concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a

background electrolyte like KCl.[5]

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A

calibrated pH electrode is immersed in the solution.

Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. A

standardized base titrant (e.g., 0.1 M NaOH) is then added in small, precise increments.[5][6]

After each addition, the solution is allowed to equilibrate, and the pH is recorded. The

titration continues until the compound is fully deprotonated (e.g., pH 12).

Data Analysis: A titration curve is generated by plotting the recorded pH values against the

volume of titrant added.

pKa Calculation: The pKa is determined from the inflection point of the sigmoid-shaped

titration curve. Mathematically, this corresponds to the pH at which half of the compound is

ionized. The first derivative of the curve can be used to precisely locate this point. The

process should be repeated at least three times to ensure reproducibility.[5]

Biological Activity and Signaling Pathway
2-Amino-N-(quinolin-8-yl)benzenesulfonamide has been identified as a suppressor of the

canonical NF-κB signaling pathway.[2][3] This pathway is a master regulator of genes involved

in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous

diseases, including cancer and chronic inflammatory conditions.

In the canonical pathway, the NF-κB dimer (typically composed of p65 and p50 subunits) is

held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by signals

like pro-inflammatory cytokines (e.g., TNFα), the IκB kinase (IKK) complex becomes activated

and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent

degradation by the proteasome. The degradation of IκBα frees the NF-κB dimer, which then

translocates into the nucleus to activate the transcription of its target genes.
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Studies suggest that N-(quinolin-8-yl)benzenesulfonamides act by interfering with this process,

preventing the nuclear translocation of NF-κB and thereby down-regulating the expression of

inflammatory and survival genes.[2]
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Inhibition of the Canonical NF-κB Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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